molecular formula C14H13F3N2O5 B1460660 Dimethyl3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)pentanedioate CAS No. 121582-47-6

Dimethyl3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)pentanedioate

Cat. No. B1460660
CAS RN: 121582-47-6
M. Wt: 346.26 g/mol
InChI Key: YAVWDXKVSOTKKR-UHFFFAOYSA-N
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Description

Dimethyl3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)pentanedioate, also known as DMPH, is a compound of interest to scientists and researchers due to its potential applications in a number of fields. It has been studied for its role in various biochemical and physiological processes, as well as its potential use in lab experiments and research.

Scientific Research Applications

Synthesis and Structural Characterization

  • A study by Kumar, S. Biju, and V. Sadasivan (2018) detailed the synthesis of a new aromatic hydrazone and its transition metal complexes, emphasizing its structural characterization and biological studies. This research highlights the potential of such compounds in forming complexes with metal ions, which could be explored for catalytic, pharmaceutical, or material science applications (Kumar et al., 2018).

Biological Activities

  • The antioxidant and antimicrobial properties of specific aromatic hydrazones and their metal complexes were investigated, showing that these compounds possess significant free radical scavenging effects and antimicrobial activity. This suggests potential applications in developing new antioxidants and antimicrobials (Kumar et al., 2018).

Chemical Reactivity and Applications

  • Research by Pahovnik et al. (2008) on the transformation of dimethyl 3-oxopentane-1,5-dioate to various heteroaryl derivatives underscores the compound's utility in synthesizing diverse organic molecules, which could be pivotal in pharmaceuticals, dyes, and materials science (Pahovnik et al., 2008).

Tautomerism and Chemical Behavior

  • A study on the tautomer ratios between hydrazone imine and diazenylenamine forms in specific compounds reveals intricate chemical behavior that could inform the design of chemical sensors, molecular switches, or advanced materials (Kurasawa et al., 1996).

properties

IUPAC Name

dimethyl 3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]pent-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O5/c1-23-11(21)7-10(20)12(13(22)24-2)19-18-9-5-3-4-8(6-9)14(15,16)17/h3-6,20H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVWDXKVSOTKKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=C(C(=O)OC)N=NC1=CC=CC(=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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